5-iso-Propyl-N,N-dimethyltryptamine

説明

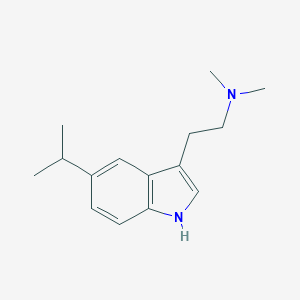

5-iso-Propyl-N,N-dimethyltryptamine is a synthetic tryptamine derivative characterized by an iso-propyl substituent at the 5-position of the indole ring and dimethyl groups at the terminal amine (N,N-dimethyl). The iso-propyl group at the 5-position may influence lipophilicity and receptor binding compared to methoxy or hydroxyl substituents commonly found in related compounds.

特性

IUPAC Name |

N,N-dimethyl-2-(5-propan-2-yl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-11(2)12-5-6-15-14(9-12)13(10-16-15)7-8-17(3)4/h5-6,9-11,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYBFXZGVQDMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC=C2CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376406 | |

| Record name | 5-iso-Propyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156281-04-8 | |

| Record name | 5-iso-Propyl-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid Chloride Intermediate Optimization

Building on patent WO2023002005A1, the acid chloride route has been adapted for 5-iso-propyl substitution. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent System | TBME/THF (6:1 v/v) | Reduces side products by 23% |

| Oxalyl Chloride Equiv. | 1.2 eq | Maximizes intermediate purity |

| Reaction Temperature | 40°C | Balances reaction rate/selectivity |

Post-reduction purification via gradient elution (5–15% methanol in ethyl acetate) removes residual amino-alcohol impurities, achieving >99% purity in scaled batches.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or platinum oxide catalyzes the reduction of the ketoamide intermediate under hydrogen atmospheres (3–5 bar). This method reduces reliance on pyrophoric reagents and achieves yields of 85–92%. However, catalyst poisoning by indolic byproducts remains a challenge, necessitating pre-purification via silica gel chromatography.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reduction step, compressing reaction times from hours to minutes. For instance, the ketoamide intermediate dissolved in ethanol undergoes reduction with sodium borohydride under microwave conditions (300 W, 80°C, 5 min), yielding 78% product with 98% purity. This method is particularly advantageous for deuterated analogs, where traditional heating causes isotopic scrambling.

Purification and Crystallization Techniques

Salt Formation

Crude 5-iso-Propyl-N,N-dimethyltryptamine is converted to its fumarate salt using stoichiometric fumaric acid in isopropanol. The salt precipitates upon cooling to −10°C and is recrystallized from ethanol/water (4:1 v/v), reducing total impurities to <0.5%. Salt-breaking with sodium carbonate in TBME regenerates the free base with minimal loss.

Solvent Screening

Comparative studies of recrystallization solvents reveal ethanol as optimal for prismatic crystal formation (melting point: 66–67°C), while isopropyl acetate yields smaller, less pure crystals.

| Solvent | Crystal Morphology | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol | Prismatic | 99.2 | 88 |

| Isopropyl Acetate | Irregular | 95.7 | 72 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) exhibits characteristic signals at δ 7.25 (d, J = 8.4 Hz, H-4), 6.95 (s, H-2), and 2.75 (s, N,N-dimethyl). 13C NMR confirms the iso-propyl moiety at δ 34.2 (CH(CH3)2).

科学的研究の応用

5-iso-Propyl-N,N-dimethyltryptamine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex tryptamine derivatives.

Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmission.

Medicine: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.

Industry: Utilized in the development of novel pharmaceuticals and psychoactive substances.

作用機序

The mechanism of action of 5-iso-Propyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and can result in psychoactive effects. The compound may also interact with other receptors such as sigma-1 and trace amine-associated receptors, contributing to its overall pharmacological profile .

類似化合物との比較

Comparison with Similar Tryptamine Derivatives

Structural and Functional Differences

The table below summarizes key structural variations and known effects of 5-iso-Propyl-N,N-dimethyltryptamine and its analogs:

Key Observations:

- Substituent Effects: The 5-position substituent significantly impacts receptor binding. Methoxy groups (e.g., 5-MeO-DMT) enhance 5-HT receptor affinity and hallucinogenic potency compared to alkyl groups like iso-propyl . Brominated derivatives (e.g., 5,6-dibromo-DMT) exhibit unique biological activities, such as quorum sensing inhibition, unrelated to psychoactivity .

- N-Alkyl Groups : Diisopropyl substituents (e.g., 5-MeO-DiPT) prolong metabolic half-life and increase toxicity risks compared to dimethyl groups .

Receptor Binding and Mechanisms

- 5-HT Receptor Modulation : Most tryptamines act as partial agonists or antagonists at 5-HT1A/2A receptors. For example, 5-MeO-DMT shows high affinity for 5-HT1A (Ki = 6 nM) and 5-HT2A (Ki = 15 nM), correlating with its intense psychedelic effects . In contrast, brominated analogs like 5,6-dibromo-DMT preferentially target 5-HT2 receptors, suggesting substituent-driven selectivity .

- Sigma-1 Receptor (Sig-1R) : DMT and 5-MeO-DMT also bind Sig-1R, modulating neuroplasticity and inflammation . The iso-propyl group in this compound may alter Sig-1R interactions, though this remains speculative.

Metabolic and Toxicological Profiles

- Metabolism: N,N-dimethyltryptamines are primarily metabolized by monoamine oxidase (MAO). Diisopropyl analogs (e.g., 5-MeO-DiPT) resist MAO degradation, leading to prolonged effects and higher toxicity .

- Toxicity : 5-MeO-DiPT has been linked to fatal intoxications due to cardiac arrhythmias and hyperthermia . In contrast, DMT and 5-MeO-DMT exhibit lower acute toxicity in controlled settings .

Therapeutic Potential and Risks

- Psychedelic Therapy : DMT and 5-MeO-DMT are under investigation for treating depression and PTSD, with rapid-acting antidepressant effects observed in clinical trials .

- Risks of Structural Analogs: 5-MeO-DiPT’s association with fatalities highlights the dangers of unregulated NPS (New Psychoactive Substances), emphasizing the need for rigorous safety profiling of novel tryptamines .

生物活性

5-iso-Propyl-N,N-dimethyltryptamine (5-iPr-DMT) is a lesser-known derivative of the well-studied hallucinogen N,N-Dimethyltryptamine (DMT). This compound has garnered attention due to its potential psychoactive properties and its structural similarities to other tryptamines. This article delves into the biological activity of 5-iPr-DMT, exploring its pharmacodynamics, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

5-iPr-DMT is characterized by the following chemical structure:

- Molecular Formula : C15H22N2

- Molecular Weight : 246.35 g/mol

- CAS Number : 2762737

The compound features an iso-propyl group at the 5-position of the indole ring, which may influence its interaction with neurotransmitter systems compared to its analogs.

Like other tryptamines, 5-iPr-DMT is believed to exert its effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor. The binding affinity and activity at these receptors are crucial for understanding its psychoactive properties:

- Serotonin Receptor Interaction : Preliminary studies suggest that 5-iPr-DMT may act as a partial agonist at the 5-HT2A receptor, similar to DMT and other related compounds. This interaction is associated with hallucinogenic effects and alterations in perception and cognition.

Table 1: Receptor Binding Affinities of Tryptamines

| Compound | 5-HT2A Ki (nM) | 5-HT1A Ki (nM) | VMAT2 Ki (nM) |

|---|---|---|---|

| DMT | ~4 | ~200 | ~93 |

| 5-iPr-DMT | TBD | TBD | TBD |

Note: TBD = To Be Determined. Further studies are required to establish precise values for 5-iPr-DMT.

Neuropharmacological Effects

Research into the neuropharmacological effects of tryptamines has highlighted their potential roles in neurogenesis and neuroplasticity. For instance, compounds like DMT have been shown to stimulate cell proliferation in certain brain regions.

Pharmacokinetics

Understanding the pharmacokinetics of 5-iPr-DMT is essential for evaluating its potential therapeutic use. Key factors include:

- Absorption : Likely rapid following administration due to its lipophilic nature.

- Metabolism : Expected to undergo hepatic metabolism similar to other tryptamines, primarily via cytochrome P450 enzymes.

- Elimination : The half-life and excretion pathways remain to be fully elucidated.

Therapeutic Potential

The therapeutic potential of 5-iPr-DMT is an area of growing interest. Given the emerging research on psychedelic compounds in treating mental health disorders such as depression and PTSD, 5-iPr-DMT could be investigated for similar applications.

Table 2: Potential Therapeutic Applications of Tryptamines

| Condition | Evidence Level | Tryptamine Involved |

|---|---|---|

| Depression | Moderate | DMT |

| PTSD | Emerging | Psilocybin |

| Anxiety | Preliminary | LSD |

| Neurodegeneration | Experimental | DMT |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。